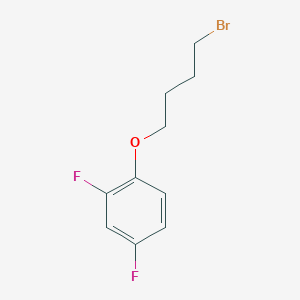
1-(4-Bromobutoxy)-2,4-difluorobenzene
説明
“1-(4-Bromobutoxy)-2,4-difluorobenzene” is a chemical compound with the linear formula C10H12BrFO and a molecular weight of 247.109 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromobutoxy)-2,4-difluorobenzene” is represented by the linear formula C10H12BrFO . The molecule consists of a benzene ring substituted with bromobutoxy and difluoro groups. Further analysis would require more specific data such as NMR or X-ray crystallography results.科学的研究の応用
Synthesis and Purity
- 1-(4-Bromobutoxy)-2,4-difluorobenzene has been synthesized from m-phenylene diamine using the Schiemann reaction and bromination, achieving a total yield of 40% and a purity over 98%. This method is noted for its high yield and low cost (Z. He-ping, 2005).
Vibrational Spectroscopy
- The compound has been studied in vibrational spectroscopy, particularly focusing on in-plane and out-of-plane vibrations. Zero-order normal coordinate analysis was used for this purpose, helping in making unambiguous vibrational assignments of fundamentals (B. V. Reddy & G. Rao, 1994).
Electrochemical Fluorination
- The electrochemical fluorination process involving 1-(4-Bromobutoxy)-2,4-difluorobenzene was studied, focusing on side-reactions during fluorination of halobenzenes. This research provides insights into the formation mechanism of various fluorinated compounds (Hirohide Horio et al., 1996).
Synthesis for Various Applications
- It is used as an intermediate in the synthesis of medicinal agents, organic dyes, and organic electroluminescent materials. The high yield (94.8%) and purity (over 99.0%) of the synthesized product make it an efficient choice (Jiaming Xuan et al., 2010).
Polymer Chemistry
- Studies have shown its use in polymer chemistry, particularly in the synthesis of polymers containing fused perfluorocyclobutyl (PFCB) rings, offering insights into polymer crystallinity and structure (S. Ligon et al., 2003).
Gas Chromatography-Mass Spectrometry Analysis
- The compound's structure and composition have been analyzed through gas chromatography/mass spectrometry, especially focusing on the selectivity and conditions of bromination reactions (Liu Jian-min, 2007).
Safety and Hazards
“1-(4-Bromobutoxy)-2,4-difluorobenzene” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
特性
IUPAC Name |
1-(4-bromobutoxy)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDMZYVNRAASHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-2,4-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



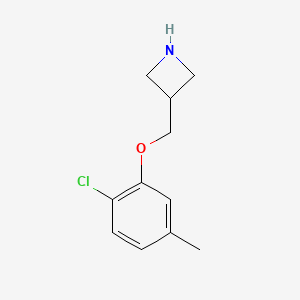
![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)
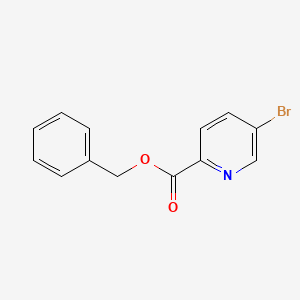

![methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate](/img/structure/B3112117.png)
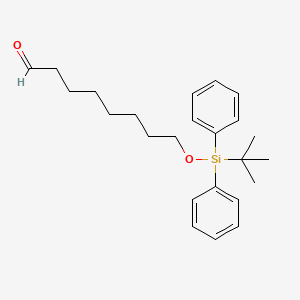


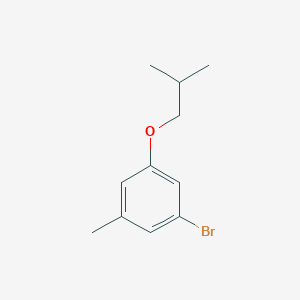
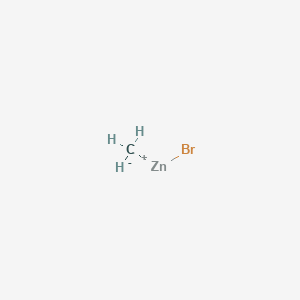
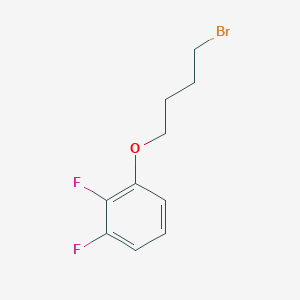
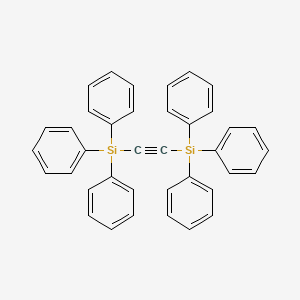
![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)
![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)